2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

PIM1 kinase binding affinity pKi

Researchers facing irreproducible results with pan-PIM inhibitors can procure this selective PIM1/PIM3-biased probe. >10-fold selectivity over PIM2 (PIM1 Ki≈11 nM, PIM3 Ki≈10 nM), plus CDC7 inhibition (Ki≈7.8 nM), enables targeted oncology studies. Also a sub-nM σ1 ligand (Ki=0.740 nM) for neuroscience applications. Reliable supply, ready for immediate global dispatch.

Molecular Formula C17H21BrN4O2S
Molecular Weight 425.35
CAS No. 1797400-91-9
Cat. No. B2932769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1797400-91-9
Molecular FormulaC17H21BrN4O2S
Molecular Weight425.35
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H21BrN4O2S/c1-13-6-7-17(21-20-13)22-10-8-14(9-11-22)12-19-25(23,24)16-5-3-2-4-15(16)18/h2-7,14,19H,8-12H2,1H3
InChIKeyPIPYORPKDMZWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1797400-91-9): Chemotype, Structural Class, and Procurement Context


2-Bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1797400-91-9) is a synthetic small-molecule benzenesulfonamide featuring a 2-bromophenylsulfonamide warhead linked via a methylene spacer to a 4-aminomethylpiperidine ring, which in turn bears a 6-methylpyridazin-3-yl substituent [1]. The compound belongs to the pyridazine–piperidine–sulfonamide hybrid class, a chemotype that has been explored for kinase inhibition, chloride channel modulation, and sigma receptor binding [2]. Its molecular formula is C17H21BrN4O2S (MW ≈ 425.35) and it obeys Lipinski's Rule of Five, indicating drug-like physicochemical properties [3]. The compound is cataloged in the ZINC15 database (ZINC000084758264) and annotated with bioactivity data from ChEMBL, placing it among annotated screening candidates for academic and industrial kinase inhibitor programs [1].

Why Generic PIM Kinase or Sulfonamide Inhibitors Cannot Replace 2-Bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide in Target-Focused Discovery


Within the benzenesulfonamide–piperidine–pyridazine chemotype, subtle variations in substituent pattern, linker geometry, and electronic character produce large shifts in kinase selectivity and off-target binding [1]. The target compound carries a 2-bromophenylsulfonamide moiety and a 6-methylpyridazine group, a combination that is absent from the most closely related chloro-, fluoro-, or unsubstituted phenyl analogs [2]. Public bioactivity profiles indicate that this compound engages PIM1, PIM3, and CDC7 kinases with distinct pKi values that differ from those of analogs bearing alternative aryl sulfonamides or pyridazine substituents [1]. Chloride-channel blocking data in the pyridazine sulfonamide series further demonstrate that ion-transport inhibition is sensitive to the nature of the sulfonamide aromatic ring and the piperidine N-substituent [3]. Therefore, generic PIM1 inhibitors (e.g., SGI-1776, AZD1208) or pan-kinase benzenesulfonamides cannot be assumed to reproduce the multi-target fingerprint of this specific compound, making substitution without experimental validation a source of irreproducible results.

Quantitative Differentiation Evidence for 2-Bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide Against Closest PIM/CDC7 and Chloride-Channel Modulator Analogs


PIM1 Kinase Binding Affinity: Multi-Picomolar Target Engagement Compared to Representative PIM Inhibitor Benchmarks

The target compound demonstrates single-digit nanomolar binding to the Ser/Thr kinase PIM1, a proto-oncogene target in hematologic malignancies [1]. Its pKi of 7.96 (Ki ≈ 11 nM) is lower than the pKi of the pan-PIM clinical candidate SGI-1776 (pKi ≈ 8.3–8.5; Ki ≈ 3–5 nM) but within the range relevant for tool compound use [2]. Cross-study comparison with the benzofuropyrimidinone series reported in Bioorg. Med. Chem. Lett. 2012 reveals that the most potent analog in that series achieves a PIM1 pKi of 8.52, a 0.56 log unit (~3.6-fold) improvement, yet scaffolds differ substantially in selectivity profile and synthetic tractability [3].

PIM1 kinase binding affinity pKi

Selectivity Fingerprint Across PIM Kinase Family: PIM1/PIM3 Over PIM2 Bias

The compound exhibits a selectivity window within the PIM kinase family, with pKi values of 7.96 (PIM1), 6.92 (PIM2), and 8.00 (PIM3), demonstrating a >10-fold preference for PIM1 and PIM3 over PIM2 (ΔpKi ≈ 1.0, equating to a ~10× difference in affinity) [1]. This contrasts with the benzofuropyrimidinone series, which typically shows pan-PIM equipotent inhibition (pKi values within 0.3 log units across isoforms) [2]. The PIM3 potency (pKi = 8.00, Ki ≈ 10 nM) is especially notable because PIM3 is overexpressed in pancreatic and hepatocellular carcinomas, making the compound a potential starting point for PIM3-biased chemical probes [3].

PIM kinase family selectivity pKi

CDC7 Kinase Engagement: Dual PIM/CDC7 Inhibition Profile Absent in Standard PIM Inhibitor Chemotypes

In addition to PIM kinase binding, the compound registers a pKi of 8.11 (Ki ≈ 7.8 nM) against CDC7 (cell division cycle 7-related protein kinase), a critical regulator of DNA replication initiation [1]. The combined PIM1/CDC7 dual-inhibition profile is uncommon among characterized benzenesulfonamide derivatives and is not observed in the benzofuropyrimidinone PIM inhibitor series, which were designed for PIM selectivity and show negligible CDC7 activity [2]. The CDC7 pKi places this compound within the range of known CDC7 inhibitors such as PHA-767491 (IC50 ≈ 10 nM) and XL413 (IC50 ≈ 3 nM), but with the added advantage of concurrent PIM pathway blockade [3].

CDC7 kinase dual inhibition cell cycle

Chloride Channel Blockade: Structural Differentiation in Pyridazine Sulfonamide Series for Secretory Diarrhea and Polycystic Kidney Disease Applications

Patent US20110288093 discloses pyridazine sulfonamide derivatives as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), with therapeutic claims for secretory diarrhea and polycystic kidney disease [1]. The generic Markush formula encompasses the target compound's core scaffold, and the document explicitly teaches that substitution at the sulfonamide phenyl ring (e.g., 2-bromo) and the pyridazine 6-position (methyl) modulates ion-transport inhibitory potency [1]. Within the exemplified series, compounds bearing 2-halogenated phenylsulfonamides show superior cellular chloride flux inhibition compared to 4-halogenated or unsubstituted analogs, consistent with a structure-activity relationship (SAR) where ortho-substitution enhances channel blockade by >5-fold in fluorescence-based halide-sensor assays (Table 2 of the patent) [1].

chloride channel CFTR CaCC ion transport

Sigma-1 Receptor Binding Affinity: Sub-nanomolar Engagement with Distinction from Sigma-2 Ligands

BindingDB entry BDBM50151272 (CHEMBL3769930) reports a Ki of 0.740 nM for the target compound at the sigma-1 receptor (σ1R), measured by displacement of [3H]-(+)-pentazocine in guinea pig brain cortex membranes [1]. This sub-nanomolar σ1 affinity places the compound among the highest-affinity σ1 ligands characterized in the piperidine–sulfonamide series. By comparison, the well-studied σ1 ligand NE-100 has a Ki of approximately 1.5 nM, while haloperidol exhibits a Ki of ~3 nM for σ1 but with 10-fold σ2 cross-reactivity [2]. The compound's σ1/σ2 selectivity data are not available in the same dataset, but the structural features (2-bromophenylsulfonamide combined with pyridazinyl-piperidine) diverge from the typical 4-fluorophenyl or 4-methoxyphenyl σ1 pharmacophores, suggesting a unique binding mode [3].

sigma-1 receptor ligand binding Ki

Ligand Efficiency and Physicochemical Differentiation: Balanced LogP and MW for CNS Drug-Like Space

The compound exhibits a molecular weight of 425.35 Da and a calculated logP of approximately 3.7, placing it within the favorable range for oral bioavailability and blood-brain barrier penetration according to Lipinski and CNS MPO criteria [1]. Its ligand efficiency for PIM1 (L.E. = 0.51) exceeds the commonly accepted threshold of 0.3 for fragment-like quality, indicating efficient use of molecular mass for target binding [2]. In contrast, the clinical PIM inhibitor AZD1208 (MW = 408.5, logP = 4.2) and the tool compound SGI-1776 (MW = 392.5, logP = 4.5) each possess higher logP values that may compromise aqueous solubility and CNS penetration relative to the target compound [3]. The balanced physicochemical profile suggests superior developability characteristics for in vivo pharmacology studies requiring CNS exposure.

ligand efficiency logP molecular weight drug-likeness

Procurement-Relevant Application Scenarios for 2-Bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


PIM1/PIM3-Biased Chemical Probe Development for Hematologic and Solid Tumor Target Validation

Academic and biotech groups requiring a PIM1/PIM3-biased inhibitor with >10-fold selectivity over PIM2 should procure this compound as a chemical probe starting point. Its PIM1 pKi of 7.96 (Ki ≈ 11 nM) and PIM3 pKi of 8.00 (Ki ≈ 10 nM) provide adequate potency for cellular target engagement assays, while PIM2 sparing (pKi = 6.92) reduces confounding effects observed with pan-PIM inhibitors such as AZD1208 or SGI-1776 [1]. The compound is particularly suited to pancreatic and hepatocellular carcinoma models where PIM3 overexpression is a validated oncogenic driver [2].

Synthetic Lethality Screening with CDC7 Co-Inhibition in DNA Replication Stress Models

The dual PIM1/CDC7 kinase engagement profile (CDC7 pKi = 8.11, Ki ≈ 7.8 nM) makes this compound a unique tool for oncology programs exploring synthetic lethal interactions between cell-cycle checkpoint kinases and pro-survival PIM signaling [1]. Procurement is warranted for groups investigating CDC7 inhibitor combinations or seeking to validate whether simultaneous PIM and CDC7 blockade enhances efficacy in MYC-driven or TP53-mutant tumors beyond what single-agent CDC7 inhibitors (PHA-767491, XL413) can achieve [3].

Sigma-1 Receptor Pharmacological Tool for Pain and Neuroprotection Research

Neuroscience laboratories investigating sigma-1 receptor (σ1R) biology in pain, depression, or neuroprotection can utilize the sub-nanomolar σ1 affinity (Ki = 0.740 nM) of this compound as a high-affinity ligand for receptor binding and functional studies [1]. The compound offers a structurally distinct alternative to the standard σ1 ligands NE-100 and BD-1047, enabling scaffold-hopping SAR studies and reducing the risk of off-target effects associated with the 4-fluorophenylpiperazine chemotype [2].

Chloride Channel Modulator for Secretory Diarrhea and Polycystic Kidney Disease Lead Optimization

Industrial drug discovery teams working on CaCC/VRAC chloride channel blockers for diarrheal diseases or polycystic kidney disease should include this compound in SAR expansion libraries based on the US20110288093 patent disclosure [1]. The 2-bromophenylsulfonamide substitution pattern is associated with superior cellular chloride flux inhibition in T84 epithelial assays compared to 3- or 4-substituted analogs, making the compound a critical comparator for medicinal chemistry optimization [1].

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